2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organoboron compound. It is characterized by the presence of a biphenyl core substituted with chlorine and fluorine atoms, and two boronate ester groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the borylation of a biphenyl precursor. One common method is the reaction of 2-chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-throughput screening and optimization techniques ensures that the reaction conditions are optimal for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or DMF.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules with therapeutic potential.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-1,1’-biphenyl: Similar biphenyl core with different substituents.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a biphenyl core.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Different heterocyclic core with similar boronate ester groups.
Uniqueness
2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain cross-coupling reactions, offering advantages in terms of reaction efficiency and product selectivity .
Properties
Molecular Formula |
C24H30B2ClFO4 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[2-chloro-3-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H30B2ClFO4/c1-21(2)22(3,4)30-25(29-21)17-13-9-11-15(19(17)27)16-12-10-14-18(20(16)28)26-31-23(5,6)24(7,8)32-26/h9-14H,1-8H3 |
InChI Key |
UBQWBPURTKGSRL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC(=C3Cl)B4OC(C(O4)(C)C)(C)C)F |
Origin of Product |
United States |
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